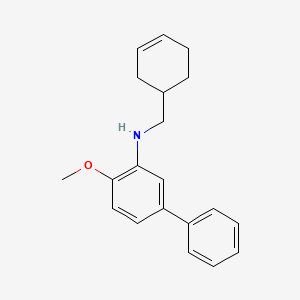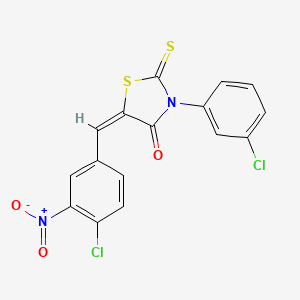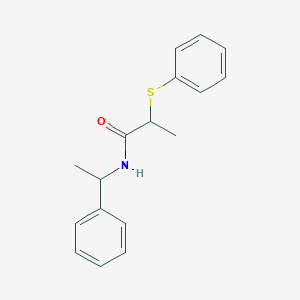![molecular formula C11H16INO2 B5206839 2-{[3-(4-iodophenoxy)propyl]amino}ethanol](/img/structure/B5206839.png)
2-{[3-(4-iodophenoxy)propyl]amino}ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[3-(4-iodophenoxy)propyl]amino}ethanol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as IPE, and it is a derivative of 3-iodo-4-aminophenylpropane. IPE is a white crystalline solid that is soluble in water and ethanol.
Mécanisme D'action
The mechanism of action of IPE is not fully understood. However, it is believed to act as a modulator of the immune system. It has been shown to inhibit the production of pro-inflammatory cytokines and increase the production of anti-inflammatory cytokines. IPE has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are mediators of inflammation.
Biochemical and Physiological Effects
IPE has been shown to have several biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and inflammatory bowel disease. It has also been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. In addition, IPE has been shown to have antioxidant and neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using IPE in lab experiments is its low toxicity. It has also been shown to be stable under a wide range of conditions. However, one limitation of using IPE is its low solubility in organic solvents, which can make it difficult to work with in some experiments.
Orientations Futures
There are several future directions for research on IPE. One area of research is the development of new synthetic methods for IPE that are more efficient and cost-effective. Another area of research is the investigation of the potential use of IPE in the treatment of other inflammatory conditions, such as asthma and multiple sclerosis. Additionally, further research is needed to fully understand the mechanism of action of IPE and its potential applications in materials science.
Méthodes De Synthèse
The synthesis of IPE involves the reaction of 3-(4-iodophenoxy)propylamine with ethylene oxide. The reaction is carried out under basic conditions, and the product is obtained after purification by recrystallization. The purity of the compound is determined by high-performance liquid chromatography (HPLC) analysis.
Applications De Recherche Scientifique
IPE has been studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, IPE has been shown to have anti-inflammatory and analgesic effects. It has also been studied for its potential use in the treatment of cancer, Alzheimer's disease, and Parkinson's disease. In agriculture, IPE has been studied for its potential use as a plant growth regulator. In materials science, IPE has been studied for its potential use in the synthesis of new materials.
Propriétés
IUPAC Name |
2-[3-(4-iodophenoxy)propylamino]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16INO2/c12-10-2-4-11(5-3-10)15-9-1-6-13-7-8-14/h2-5,13-14H,1,6-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UINVMJYKLYDKFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCCCNCCO)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16INO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(4-Iodophenoxy)propylamino]ethanol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{[4-(4-fluorophenyl)-1-piperazinyl]sulfonyl}-N-(5-methyl-3-isoxazolyl)-2-thiophenecarboxamide](/img/structure/B5206758.png)
![1-[5-isopropyl-4-(3-isoxazolylmethoxy)-2-methylphenyl]-1H-tetrazole](/img/structure/B5206769.png)

![N-[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-3-(4-morpholinyl)propanamide](/img/structure/B5206774.png)

![2,4-dimethyl-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}-1,3-thiazole-5-carboxamide](/img/structure/B5206788.png)

![ethyl N-[({[2-(2,6-dimethylphenoxy)-3-pyridinyl]methyl}amino)carbonyl]glycinate](/img/structure/B5206823.png)
![1-(2-methoxyethyl)-4-{[5-(phenoxymethyl)-1H-pyrazol-3-yl]carbonyl}piperazine](/img/structure/B5206834.png)
![2-methoxy-4-[2-(4-morpholinylamino)propyl]phenol](/img/structure/B5206847.png)

![({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)cyclobutyl(methyl)amine](/img/structure/B5206861.png)
![4-{2-[(4-butylphenyl)amino]-2-oxoethoxy}-N-(2-phenylethyl)benzamide](/img/structure/B5206869.png)
![N-[1-(1-cyclopentyl-4-piperidinyl)-1H-pyrazol-5-yl]benzamide](/img/structure/B5206873.png)